molecular formula C27H29N5O3 B11477432 6-butyl-8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-butyl-8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11477432
M. Wt: 471.5 g/mol
InChI Key: KINMTDFTSAWQCP-UHFFFAOYSA-N
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Description

6-BUTYL-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a butyl group, an ethoxyphenyl group, and a dimethylphenyl group attached to an imidazo[1,2-g]purine core. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include substituted purines and imidazoles, which undergo a series of condensation, alkylation, and cyclization reactions. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-BUTYL-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-BUTYL-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: A related compound with similar structural features but lacking the butyl and phenyl groups.

    1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: Another similar compound with a different substitution pattern.

Uniqueness

6-BUTYL-8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl, ethoxyphenyl, and phenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

8-butyl-6-(4-ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C27H29N5O3/c1-5-7-13-21-22(18-11-9-8-10-12-18)31(19-14-16-20(17-15-19)35-6-2)26-28-24-23(32(21)26)25(33)30(4)27(34)29(24)3/h8-12,14-17H,5-7,13H2,1-4H3

InChI Key

KINMTDFTSAWQCP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OCC)C5=CC=CC=C5

Origin of Product

United States

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